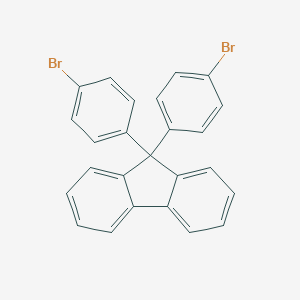

9,9-Bis(4-bromophenyl)fluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,9-Bis(4-bromophenyl)fluorene is an organic compound with the molecular formula C25H16Br2. It is a derivative of fluorene, where two bromophenyl groups are attached at the 9th position of the fluorene core. This compound is known for its unique structural properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(4-bromophenyl)fluorene typically involves the bromination of 9,9-diphenylfluorene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can lead to the formation of 9,9-diphenylfluorene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent such as dimethyl sulfoxide.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: 9,9-Bis(4-hydroxyphenyl)fluorene or 9,9-Bis(4-aminophenyl)fluorene.

Oxidation: 9,9-Bis(4-bromophenyl)fluorenone.

Reduction: 9,9-Diphenylfluorene.

Applications De Recherche Scientifique

9,9-Bis(4-bromophenyl)fluorene is used in various scientific research fields due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of biological systems and as a probe in fluorescence microscopy.

Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of high-performance materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mécanisme D'action

The mechanism of action of 9,9-Bis(4-bromophenyl)fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be substituted or involved in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways depend on the specific application, such as interacting with biological molecules in medicinal chemistry or forming conductive polymers in industrial applications.

Comparaison Avec Des Composés Similaires

9,9-Diphenylfluorene: Lacks the bromine atoms, making it less reactive in substitution reactions.

9,9-Bis(4-chlorophenyl)fluorene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

9,9-Bis(4-methylphenyl)fluorene: Contains methyl groups instead of bromine, affecting its chemical behavior and applications.

Uniqueness: 9,9-Bis(4-bromophenyl)fluorene is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. This reactivity allows it to be used in diverse scientific research applications, from material science to medicinal chemistry.

Activité Biologique

9,9-Bis(4-bromophenyl)fluorene, also known as 2,7-dibromo-9,9-bis(4-bromophenyl)fluorene, is a brominated derivative of fluorene characterized by its unique polycyclic aromatic hydrocarbon structure. This compound has garnered interest due to its potential applications in organic electronics and material science, as well as its intriguing biological activity. Despite limited specific studies on its biological effects, insights can be drawn from related compounds and general trends in brominated aromatic compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H14Br4, with a molecular weight of approximately 585.18 g/mol. Its structure includes two bromine atoms at the 2 and 7 positions and two bulky 4-bromophenyl groups attached to the 9 position. This configuration enhances its electronic properties and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H14Br4 |

| Molecular Weight | 585.18 g/mol |

| Structure | Polycyclic Aromatic Hydrocarbon |

Biological Activity Overview

While specific studies on the biological activity of this compound are scarce, similar brominated aromatic compounds have demonstrated a range of bioactive properties. Research on related compounds suggests potential antimicrobial and anticancer activities. For instance, brominated derivatives often exhibit enhanced cytotoxicity against various cancer cell lines due to their ability to interact with cellular targets such as DNA and proteins involved in cell proliferation.

Antimicrobial Activity

Brominated compounds are also noted for their antimicrobial properties. Research indicates that certain brominated aromatic compounds can inhibit the growth of various bacterial strains. The potential for this compound to exhibit similar antimicrobial effects warrants further investigation.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study exploring the effects of various fluorene derivatives, certain brominated variants exhibited significant cytotoxic effects against colorectal cancer cell lines. These findings suggest that structural modifications similar to those found in this compound could enhance therapeutic efficacy .

- Mechanistic Insights : Research on related compounds has revealed that bromination can modulate interactions with critical cellular enzymes such as topoisomerase I. This modulation is crucial for understanding how such compounds can disrupt cancer cell proliferation and induce apoptosis .

- Comparative Analysis : A comparative analysis of various fluorene derivatives highlighted that those with multiple bromine substitutions tend to show increased biological activity compared to their non-brominated counterparts. This trend suggests a promising avenue for further exploration of this compound's biological potential .

Propriétés

IUPAC Name |

9,9-bis(4-bromophenyl)fluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLUEKUYMRVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443607 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128406-10-0 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the incorporation of 9,9-Bis(4-bromophenyl)fluorene into a poly(fluorene) copolymer affect its optical properties compared to homopolymers of di-n-hexylfluorene?

A1: The study investigated a copolymer of this compound and 2,7-dibromo-9,9-di-n-hexylfluorene, end-capped with 2-bromofluorene []. While the research doesn't directly compare this copolymer to di-n-hexylfluorene homopolymers, it highlights that incorporating this compound introduces structural distortion within the polymer chain. This distortion likely influences the polymer's ability to form aggregates, which significantly impacts its absorption properties. The study primarily focuses on understanding aggregate and excimer formation mechanisms in poly(fluorene)s rather than directly comparing specific polymer structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.